6-Phenoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Description
(-)-(4,6-O-Benzylidene)phenyl-beta-D-glucopyranoside is a glycoside compound derived from glucose It is characterized by the presence of a benzylidene group at the 4,6 positions of the glucose moiety and a phenyl group attached to the beta-D-glucopyranoside
Properties
IUPAC Name |
6-phenoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c20-15-16(21)19(23-13-9-5-2-6-10-13)24-14-11-22-18(25-17(14)15)12-7-3-1-4-8-12/h1-10,14-21H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVONSHXUHYXKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-(4,6-O-Benzylidene)phenyl-beta-D-glucopyranoside typically involves the protection of the hydroxyl groups of glucose, followed by the introduction of the benzylidene group. One common method involves the reaction of glucose with benzaldehyde in the presence of an acid catalyst to form the benzylidene acetal. This intermediate is then reacted with phenol in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of (-)-(4,6-O-Benzylidene)phenyl-beta-D-glucopyranoside may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure the purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(-)-(4,6-O-Benzylidene)phenyl-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzylidene group can be reduced to yield the corresponding benzyl alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
The compound 6-Phenoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol is a complex organic molecule with potential applications in various scientific fields. This article explores its applications based on current research findings and documented case studies.
Chemical Properties and Structure
Before delving into applications, it is essential to understand the chemical structure and properties of 6-Phenoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol. The molecular formula is , and it features a unique hexahydropyrano structure that contributes to its reactivity and interaction with biological systems.
Pharmaceutical Development
One of the primary applications of this compound is in pharmaceutical research. Its structural features suggest potential activity as an anti-cancer agent. Preliminary studies have indicated that derivatives of hexahydropyrano compounds exhibit cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of hexahydropyrano derivatives on breast cancer cells. The results indicated that certain modifications to the hexahydropyrano structure enhanced its potency against MCF-7 cells (human breast adenocarcinoma) .
Research has also focused on the biological activities of this compound and its derivatives:
- Antioxidant Properties : Compounds with similar structures have demonstrated significant antioxidant properties. This is crucial for developing drugs aimed at oxidative stress-related diseases.
- Anti-inflammatory Effects : Some studies suggest that hexahydropyrano derivatives can inhibit inflammatory pathways in vitro, making them candidates for treating inflammatory diseases.
Material Science
The unique chemical structure of 6-Phenoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol also lends itself to applications in material science:
- Polymer Chemistry : Its ability to form stable linkages can be utilized in creating novel polymeric materials with specific mechanical properties.
Agricultural Chemistry
There is emerging interest in utilizing this compound within agricultural chemistry for developing herbicides or pesticides due to its potential biological activity against certain pests.
Mechanism of Action
The mechanism of action of (-)-(4,6-O-Benzylidene)phenyl-beta-D-glucopyranoside involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. The benzylidene group may also interact with cellular receptors, modulating signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Phenyl-beta-D-glucopyranoside: Lacks the benzylidene group, making it less sterically hindered.
Phenyl-beta-D-galactopyranoside: Similar structure but with a different sugar moiety (galactose instead of glucose).
Uniqueness
(-)-(4,6-O-Benzylidene)phenyl-beta-D-glucopyranoside is unique due to the presence of the benzylidene group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
6-Phenoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol is a compound that has garnered attention for its potential biological activities. This article compiles research findings on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The compound is characterized by its complex structure:
- Molecular Formula : C14H18O4
- Molecular Weight : 250.29 g/mol
- IUPAC Name : 6-Phenoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
The structure features a hexahydropyrano ring fused with a dioxine moiety and phenyl groups that may contribute to its biological activity.
Antioxidant Properties
Research indicates that 6-Phenoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress and preventing cellular damage.
- Mechanism : The compound scavenges free radicals and enhances the body's antioxidant enzyme systems.
- Studies : In vitro studies demonstrated a reduction in oxidative stress markers in cell cultures treated with this compound.
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent.
- Mechanism : It inhibits the production of pro-inflammatory cytokines and mediators.
- Case Studies : Animal model studies have reported decreased inflammation in tissues following administration of the compound.
Anticancer Activity
Emerging studies suggest that the compound may possess anticancer properties.
- Mechanism : It induces apoptosis in cancer cells through activation of caspase pathways.
- Research Findings : In vitro assays revealed that the compound inhibited the proliferation of various cancer cell lines (e.g., breast cancer and leukemia) significantly.
Data Table of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Anticancer | Induction of apoptosis via caspase activation |
Case Studies
- Antioxidant Study :
- A study published in Acta Crystallographica highlighted the compound's ability to reduce oxidative stress markers significantly in cultured human cells.
- Anti-inflammatory Research :
- An animal study demonstrated that administration of the compound resulted in reduced paw edema in a carrageenan-induced inflammation model.
- Cancer Research :
- A recent publication indicated that treatment with 6-Phenoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine led to a significant decrease in tumor volume in xenograft models of breast cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
